2-(4-Chlorophenyl)propionyl chloride
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Overview
Description
2-(4-Chlorophenyl)propionyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propionyl chloride, where the propionyl group is substituted with a 4-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenyl)propionyl chloride can be synthesized through Friedel-Crafts acylation. In this reaction, 4-chlorobenzene reacts with propionyl chloride in the presence of a strong Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product quantitatively .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves large-scale Friedel-Crafts acylation with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)propionyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as Friedel-Crafts acylation and alkylation, where it acts as an acylating agent.
Nucleophilic Substitution: It can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Lewis Acids: Aluminum chloride (AlCl3) is commonly used in Friedel-Crafts reactions.
Nucleophiles: Primary amines are used in nucleophilic substitution reactions.
Major Products Formed
Amides: Reaction with primary amines forms amides.
Substituted Aromatic Compounds: EAS reactions yield various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
2-(4-Chlorophenyl)propionyl chloride has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. In electrophilic aromatic substitution reactions, the compound forms a reactive acylium ion intermediate, which then reacts with the aromatic ring to form the final product . In nucleophilic substitution reactions, the carbonyl carbon is attacked by the nucleophile, leading to the formation of an amide bond .
Comparison with Similar Compounds
Similar Compounds
Propionyl Chloride: A simpler acyl chloride without the 4-chlorophenyl group.
Benzoyl Chloride: An acyl chloride with a phenyl group instead of a 4-chlorophenyl group.
4-Chlorobenzoyl Chloride: An acyl chloride with a 4-chlorophenyl group but lacking the propionyl moiety.
Uniqueness
2-(4-Chlorophenyl)propionyl chloride is unique due to the presence of both the 4-chlorophenyl and propionyl groups, which confer specific reactivity and properties. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBMDLEBVTMMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596192 |
Source
|
Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63327-24-2 |
Source
|
Record name | 2-(4-Chlorophenyl)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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